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A detailed analysis for researchers, scientists, and drug development professionals in oncology.

The landscape of targeted therapies for cancers driven by fibroblast growth factor receptor
(FGFR) alterations is continually evolving. Among the key players are pemigatinib, a pan-FGFR
inhibitor, and TYRA-300, a next-generation, selective FGFR3 inhibitor. This guide provides a
comprehensive head-to-head comparison of these two agents, summarizing their mechanisms
of action, preclinical data, clinical trial results, and resistance profiles to inform ongoing
research and drug development efforts.

Mechanism of Action and Target Selectivity

Both TYRA-300 and pemigatinib are orally bioavailable ATP-competitive tyrosine kinase
inhibitors that target the FGFR signaling pathway. However, they exhibit distinct selectivity
profiles for the different FGFR isoforms.

Pemigatinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] Its mechanism of action
involves binding to the ATP-binding pocket of these receptors, which prevents their
phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor
cell growth and survival.[3] This broad activity against multiple FGFR isoforms makes it a "pan-
FGFR" inhibitor. While effective against tumors driven by various FGFR alterations, this
broader inhibition can also lead to off-target toxicities.

TYRA-300, in contrast, is a highly selective inhibitor of FGFR3, designed to spare other FGFR
isoforms, particularly FGFR1 and FGFR2.[4][5] This selectivity is intended to minimize the off-
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target toxicities associated with pan-FGFR inhibition, such as hyperphosphatemia, which is
primarily driven by FGFR1 inhibition.[6] A key feature of TYRA-300 is its ability to maintain
potency against FGFR3 gatekeeper mutations, a common mechanism of acquired resistance
to other FGFR inhibitors.[7][8]

Preclinical Data

Preclinical studies have highlighted the differing selectivity and potency of TYRA-300 and
pemigatinib.

Parameter TYRA-300 Pemigatinib
) o Potent inhibitor of FGFR1,
Target Isoforms Selective FGFR3 inhibitor[4][5]
FGFR2, and FGFR3[1][2]
FGFR1: 0.4 nM, FGFR2: 0.5
Potency (IC50) FGFR3: 1.8 nM[7]

nM, FGFR3: 1.0 nM[1]

_ . Broad activity against FGFR1,
High selectivity for FGFR3

Selectivity over FGFR1 (63-fold) and
FGFR2 (19-fold)[7]

2, and 3 with weaker activity
against FGFR4 (IC50 30 nM)

[1]

Activity against Gatekeeper Maintains potency against Activity is significantly reduced
Mutations V555L/M mutations[7] by gatekeeper mutations[9]

Clinical Development and Efficacy

The clinical development of TYRA-300 and pemigatinib has focused on different patient
populations, reflecting their distinct target profiles.

TYRA-300: SURF301 Trial

TYRA-300 is being evaluated in the Phase 1/2 SURF301 clinical trial for patients with
advanced solid tumors harboring activating FGFR3 alterations, with a focus on metastatic
urothelial carcinoma.[3]

Experimental Protocol: SURF301 (NCT05544552)[3][10]
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o Study Design: A multi-center, open-label, Phase 1/2 study.

e Phase 1 (Dose Escalation and Expansion): To evaluate the safety, tolerability,
pharmacokinetics, and preliminary anti-tumor activity of TYRA-300 to determine the
recommended Phase 2 dose.

e Phase 2 (Tumor Expansion Cohorts): To further assess the anti-tumor activity and safety in
specific cohorts of patients with FGFR3-altered tumors.

» Patient Population: Adults with locally advanced or metastatic solid tumors with activating
FGFR3 gene alterations who have progressed on prior therapies.

« Intervention: Oral TYRA-300 administered once daily in 28-day cycles.

¢ Primary Outcome Measures: Incidence of dose-limiting toxicities (Phase 1) and overall
response rate (ORR) (Phase 2).

e Secondary Outcome Measures: Duration of response (DOR), disease control rate (DCR),
progression-free survival (PFS), and overall survival (OS).

Clinical Efficacy in Metastatic Urothelial Carcinoma (FGFR3-mutated/fusion)

Efficacy Endpoint TYRA-300 (SURF301)
Overall Response Rate (ORR) 54.5% (at doses =90 mg/day)
Disease Control Rate (DCR) 100% (at doses =90 mg/day)

Pemigatinib: FIGHT-202 Trial

Pemigatinib has received regulatory approval based on the results of the FIGHT-202 trial for
the treatment of adults with previously treated, unresectable locally advanced or metastatic
cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[11] It is also approved for
myeloid/lymphoid neoplasms with FGFR1 rearrangement.[12]

Experimental Protocol: FIGHT-202 (NCT02924376)[13][14]

o Study Design: A multi-center, open-label, single-arm, Phase 2 study.
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» Patient Population: Adults with locally advanced or metastatic cholangiocarcinoma who had
progressed on at least one prior systemic therapy. Patients were enrolled into three cohorts
based on their FGF/FGFR status: Cohort A (FGFR2 fusions or rearrangements), Cohort B
(other FGF/FGFR alterations), and Cohort C (no FGF/FGFR alterations).

« Intervention: Oral pemigatinib 13.5 mg once daily for 14 days, followed by 7 days off, in 21-
day cycles.

e Primary Outcome Measure: ORR in Cohort A, as assessed by an independent review
committee.

e Secondary Outcome Measures: DOR, DCR, PFS, and OS.

Clinical Efficacy in Cholangiocarcinoma (FGFR2 fusion/rearrangement)

Efficacy Endpoint Pemigatinib (FIGHT-202, Cohort A)[14]
Overall Response Rate (ORR) 37.0%

Complete Response (CR) 2.8%

Partial Response (PR) 32.7%

Median Duration of Response (DOR) 9.1 months

Median Progression-Free Survival (PFS) 7.0 months

Median Overall Survival (OS) 17.5 months

Safety and Tolerability

The differing selectivity profiles of TYRA-300 and pemigatinib are expected to translate into
distinct safety profiles.

TYRA-300: As a selective FGFR3 inhibitor, TYRA-300 is designed to have a more favorable
safety profile with a lower incidence of off-target toxicities commonly associated with pan-FGFR
inhibitors.[4] Early clinical data from the SURF301 trial suggest that TYRA-300 is generally
well-tolerated, with a lower rate of significant adverse events compared to pan-FGFR inhibitors.
[15]
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Pemigatinib: The most common treatment-emergent adverse events (TEAES) observed with
pemigatinib in the FIGHT-202 trial were hyperphosphatemia (58.5%), alopecia (49.7%), and
diarrhea (47.6%).[14] Hyperphosphatemia is a known on-target effect of FGFRL1 inhibition.[6]
While manageable, these side effects can sometimes lead to dose interruptions or reductions.

Mechanisms of Resistance

Acquired resistance is a challenge for all targeted therapies, including FGFR inhibitors.

TYRA-300: A key design feature of TYRA-300 is its activity against the FGFR3 gatekeeper
mutation (V555M/L), a known mechanism of acquired resistance to other FGFR inhibitors.[7][8]
This suggests that TYRA-300 may offer a therapeutic option for patients who have developed
resistance to first-generation pan-FGFR inhibitors.

Pemigatinib: Acquired resistance to pemigatinib in patients with FGFR2-driven malignancies
frequently involves the emergence of secondary mutations in the FGFR2 kinase domain.[15]
[16] The most common of these are mutations at the molecular brake (N550) and gatekeeper
(V565) residues.[16] Off-target resistance mechanisms involving the activation of bypass
signaling pathways, such as PI3BK/mTOR and MAPK, have also been observed.[15]

Signaling Pathways and Experimental Workflows
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Caption: Simplified FGFR signaling pathway and points of inhibition by TYRA-300 and

pemigatinib.
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Caption: High-level workflow for the SURF301 and FIGHT-202 clinical trials.

Conclusion

TYRA-300 and pemigatinib represent two distinct strategies for targeting FGFR-driven cancers.
Pemigatinib, as a pan-FGFR inhibitor, has demonstrated efficacy across a range of tumors with
FGFR1, FGFR2, and FGFR3 alterations and has gained regulatory approval in specific
indications. Its broad activity, however, is associated with a wider range of on-target toxicities.

TYRA-300, with its selective inhibition of FGFR3 and activity against resistance mutations,
holds promise for a more targeted and potentially better-tolerated treatment option for patients
with FGFR3-driven malignancies, particularly urothelial carcinoma. The ongoing clinical
development of TYRA-300 will be crucial in defining its role in the therapeutic armamentarium
against FGFR-driven cancers. For researchers and drug developers, the comparison of these
two agents underscores the importance of target selectivity and the proactive design of
inhibitors that can overcome anticipated resistance mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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